Regioisomeric Carboxamide Position: 2‑ vs. 4‑Piperidine Linkage
The target compound features a piperidine‑2‑carboxamide scaffold, whereas the majority of biologically characterized benzothiazole–sulfonyl–piperidine analogues (e.g., VU534, VU533, and the M5 mAChR patent series) are piperidine‑4‑carboxamides [1]. In the FAAH inhibitor series of Wang et al. (2009), the piperidine‑4‑carboxamide geometry was essential for high potency; shifting the attachment point to the 2‑position would alter the vector of the benzothiazole ring relative to the sulfonyl group, likely changing target affinity and selectivity [2].
| Evidence Dimension | Carboxamide regioisomerism (piperidine 2‑ vs. 4‑position) |
|---|---|
| Target Compound Data | Piperidine‑2‑carboxamide (CAS 1214004‑83‑7) |
| Comparator Or Baseline | VU534: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide; FAAH inhibitor 16j: piperidine‑4‑carboxamide |
| Quantified Difference | No direct IC50/EC50 comparison available. Structural topology differs fundamentally (2‑ vs. 4‑substitution). |
| Conditions | N/A – inferred from 2D structure and SAR trends in benzothiazole–piperidine series. |
Why This Matters
A buyer seeking a tool compound for a specific target must verify that the regioisomer matches the pharmacophore model; the 2‑carboxamide may engage a different binding pocket or exhibit distinct selectivity.
- [1] US Patent Application US20230303552A1. Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor m5 inhibitors. View Source
- [2] Wang, X., et al. (2009). J. Med. Chem., 52(1), 170–180. View Source
